1-Methoxypentan-3-amine
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Overview
Description
1-Methoxypentan-3-amine is an organic compound with the molecular formula C6H15NO. It is a derivative of pentane, where a methoxy group (-OCH3) is attached to the third carbon, and an amine group (-NH2) is attached to the first carbon. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxypentan-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-pentanone with methanol in the presence of an acid catalyst to form 3-methoxypentane. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use hydrogen gas and a metal catalyst, such as palladium or platinum, to facilitate the reduction of the intermediate compounds to the desired amine.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxypentan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Methoxypentan-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methoxypentan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
1-Methoxypentan-3-amine can be compared with other similar compounds, such as:
1-Methoxybutan-3-amine: Similar structure but with one less carbon atom.
1-Methoxyhexan-3-amine: Similar structure but with one more carbon atom.
1-Methoxypropan-3-amine: Similar structure but with two less carbon atoms.
Uniqueness: this compound is unique due to its specific carbon chain length and the positioning of the methoxy and amine groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-methoxypentan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(7)4-5-8-2/h6H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDILNRQXLHFPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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